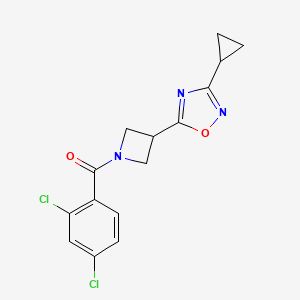

(3-(3-环丙基-1,2,4-恶二唑-5-基)氮杂环丁-1-基)(2,4-二氯苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

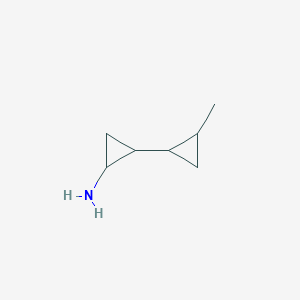

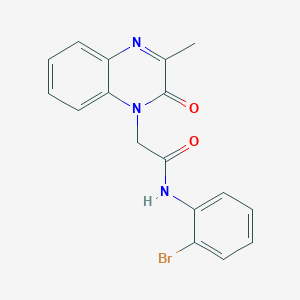

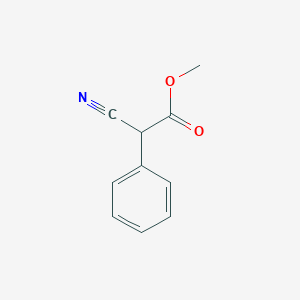

The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, an azetidine ring, and a dichlorophenyl group. The presence of these groups could potentially give the compound interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring and the azetidine ring in separate steps, followed by their connection via a suitable coupling reaction. The dichlorophenyl group could be introduced via a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopropyl group and the oxadiazole ring could potentially impart some degree of rigidity to the molecule, while the azetidine ring and the dichlorophenyl group could contribute to its overall shape and size .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the dichlorophenyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the oxadiazole ring could potentially affect its polarity and solubility .科学研究应用

Medicinal Applications

Anticancer Properties: Oxadiazole derivatives have demonstrated promising anticancer activity. Researchers have explored their potential as inhibitors of cancer cell growth. Specifically, they target key cellular pathways involved in cancer progression. For instance, some derivatives inhibit endothelin receptors (ET A and ET B ), which play a role in cell proliferation and apoptosis . Further studies are needed to optimize their efficacy and safety.

Vasodilators: Certain oxadiazole compounds act as vasodilators by relaxing blood vessels. Vasodilation improves blood flow and can be beneficial in conditions such as hypertension, angina, and heart failure. Researchers continue to investigate their pharmacological properties and potential clinical applications.

Anticonvulsants: Oxadiazoles have shown anticonvulsant activity in preclinical studies. They modulate neuronal excitability and may be useful in managing epilepsy and related disorders. However, clinical trials are necessary to validate their efficacy and safety.

Antidiabetic Agents: Some oxadiazole derivatives exhibit antidiabetic effects by enhancing insulin sensitivity or inhibiting enzymes involved in glucose metabolism. These compounds hold promise as adjunct therapies for diabetes management.

Miscellaneous Applications: Beyond the specific categories mentioned above, oxadiazoles find applications in diverse areas:

Energetic Behavior

Oxadiazole derivatives also exhibit interesting energetic behavior. Their derivatives have favorable oxygen balance and positive heat of formation, making them suitable for use in high-energy materials. These applications include propellants, explosives, and pyrotechnics. The 1,2,5-oxadiazole regioisomer (also known as furazan) and its derivatives have been extensively studied in this context .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-10-3-4-11(12(17)5-10)15(21)20-6-9(7-20)14-18-13(19-22-14)8-1-2-8/h3-5,8-9H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPCRLHGSACGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2646801.png)

![3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2646802.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2646803.png)

![Ethyl 6-acetyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2646807.png)

![1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide](/img/structure/B2646812.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2646813.png)

![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2646815.png)

![N-[(4-Fluorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2646821.png)